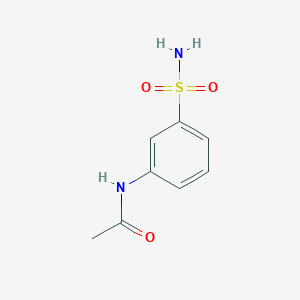

N-(3-sulfamoylphenyl)acetamide

Description

Properties

IUPAC Name |

N-(3-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-6(11)10-7-3-2-4-8(5-7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXZWFNWSWLMFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Acylation of 3-aminobenzenesulfonamide: The synthesis of N-(3-sulfamoylphenyl)acetamide can be achieved through the acylation of 3-aminobenzenesulfonamide with acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrochloric acid.

Reflux Method: Another method involves refluxing 2-chloro-N-(4-sulfamoylphenyl)acetamide with ammonium thiocyanate in absolute ethanol for several hours.

Industrial Production Methods: Industrial production of N-(3-sulfamoylphenyl)acetamide generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-sulfamoylphenyl)acetamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfonic acids or sulfonates.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted acetamides or sulfonamides.

Scientific Research Applications

Medicinal Chemistry Applications

N-(3-sulfamoylphenyl)acetamide is primarily explored for its antimicrobial and anticancer properties. The presence of the sulfamoyl group enhances its interaction with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that N-(3-sulfamoylphenyl)acetamide exhibits significant antibacterial activity against various bacterial strains. The mechanism of action is believed to involve inhibition of bacterial enzymes, which is critical for their growth and survival. This property positions the compound as a potential lead in the development of new antibiotics, particularly in an era of rising antibiotic resistance.

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The anticancer mechanism may involve the inhibition of specific pathways essential for tumor growth. For instance, derivatives of N-(3-sulfamoylphenyl)acetamide have been studied for their ability to induce apoptosis in cancer cells, suggesting its role as a therapeutic agent in oncology .

Structural Characteristics and Synthesis

The unique structure of N-(3-sulfamoylphenyl)acetamide contributes to its biological activity. The compound's molecular formula is C9H10N2O3S, with a sulfonamide functional group linked to an acetamide backbone.

Case Studies and Research Findings

Several studies have investigated the efficacy and potential applications of N-(3-sulfamoylphenyl)acetamide:

Inhibition Studies

A study published in the Journal of Medicinal Chemistry highlighted that derivatives of this compound demonstrated selective inhibition against human carbonic anhydrase isoforms, which are implicated in various metabolic disorders . The findings suggest that these compounds could be developed further as therapeutic agents targeting conditions such as glaucoma and Alzheimer's disease.

Anticancer Research

In another study, N-(3-sulfamoylphenyl)acetamide was evaluated for its anticancer effects on MDA-MB-231 breast cancer cells. Results indicated that treatment with this compound led to a significant increase in apoptosis markers compared to control groups, underscoring its potential as an anticancer agent .

Comparative Analysis with Related Compounds

The following table summarizes key features and activities of N-(3-sulfamoylphenyl)acetamide compared to structurally related compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| N-(3-sulfamoylphenyl)acetamide | Antimicrobial, Anticancer | Sulfamoyl group enhances target interaction |

| 2-Phenyl-N-(4-sulfamoylphenyl)acetamide | Antimicrobial | Similar structure with enhanced antibacterial properties |

| N-(4-sulfamoylphenyl)acetamide | Antimicrobial | Known for COX-2 inhibition |

Mechanism of Action

The mechanism of action of N-(3-sulfamoylphenyl)acetamide primarily involves the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting these enzymes, the compound can alter the pH balance and fluid dynamics within cells and tissues, leading to its therapeutic effects. The molecular targets include carbonic anhydrase isoforms such as CA IX, which is overexpressed in certain tumors and is associated with tumor growth and survival .

Comparison with Similar Compounds

N-(4-sulfamoylphenyl)acetamide: Similar structure but with the sulfamoyl group at the para position.

N-(3-sulfamoylphenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

N-(3-sulfamoylphenyl)benzamide: Similar structure but with a benzamide group instead of an acetamide group.

Comparison:

Biological Activity

N-(3-sulfamoylphenyl)acetamide, also referred to as 2-phenyl-N-(3-sulfamoylphenyl)acetamide, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

N-(3-sulfamoylphenyl)acetamide features a sulfamoyl group attached to a phenyl ring and an acetamide moiety. Its molecular formula is C_{13}H_{14}N_{2}O_{3}S, with a molecular weight of approximately 304.36 g/mol. The unique structural characteristics of this compound contribute to its biological activity.

Antimicrobial Activity

Research indicates that N-(3-sulfamoylphenyl)acetamide exhibits significant antimicrobial properties, particularly against various bacterial strains. The sulfamoyl group enhances the compound's interaction with biological targets, potentially inhibiting bacterial growth.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Pseudomonas aeruginosa | 25 µg/mL |

The presence of the sulfamoyl group is critical for the compound's effectiveness as an antimicrobial agent. Interaction studies have shown that it may act as a competitive inhibitor of enzymes involved in bacterial metabolism, which informs further drug design efforts aimed at enhancing efficacy and reducing resistance.

Anticancer Potential

In addition to its antimicrobial properties, N-(3-sulfamoylphenyl)acetamide has shown promise in anticancer studies. Derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation.

Case Study: Anticancer Activity Evaluation

A study synthesized various derivatives of N-(3-sulfamoylphenyl)acetamide and tested their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549).

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(3-sulfamoylphenyl)acetamide | MCF-7 | 5.5 | |

| N-(3-sulfamoylphenyl)acetamide | A549 | 6.2 |

These findings suggest that N-(3-sulfamoylphenyl)acetamide may serve as a lead compound for the development of new anticancer agents.

The mechanism by which N-(3-sulfamoylphenyl)acetamide exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes critical for bacterial survival and cancer cell proliferation.

- Reactive Oxygen Species (ROS) : Certain derivatives have displayed antioxidant properties, indicating a potential role in mitigating oxidative stress within cells.

- Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in cancer cells, thereby inhibiting their growth.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(3-sulfamoylphenyl)acetamide with high purity?

- Methodology : Multi-step synthesis typically involves coupling reactions between sulfamoylphenyl intermediates and acetamide precursors. Key steps include:

- Sulfamoylation : Introducing the sulfamoyl group via sulfonation of aniline derivatives using chlorosulfonic acid, followed by amidation.

- Acetylation : Reaction of the intermediate with acetyl chloride in anhydrous conditions.

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

- Critical Parameters : Temperature control (<5°C during sulfonation), inert atmosphere (N₂), and anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis .

Q. How is the structural integrity of N-(3-sulfamoylphenyl)acetamide confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to verify aromatic proton environments (δ 7.3–8.1 ppm for sulfamoylphenyl) and acetamide carbonyl (δ ~168 ppm) .

- Mass Spectrometry : HRMS (e.g., m/z 316.0748 [M+H]) to confirm molecular formula (C₁₅H₁₄N₃O₃S) .

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=O stretch) .

Advanced Research Questions

Q. What strategies optimize reaction yields for N-(3-sulfamoylphenyl)acetamide derivatives in complex syntheses?

- Catalyst Screening : Copper catalysts (e.g., CuI) enhance coupling efficiency in sulfonamide formation, as shown in green solvent systems (71% yield) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while minimizing side reactions .

- Kinetic Control : Stepwise addition of reagents to suppress dimerization or over-acylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.